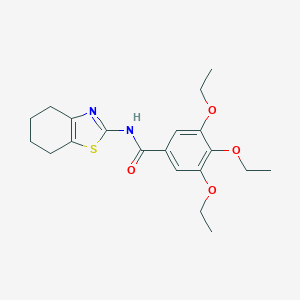![molecular formula C17H23N3OS B216290 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as DMXB-A, and it has been found to have a number of interesting properties that make it useful for a variety of applications.
作用機序
DMXB-A acts as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, pain perception, and inflammation. Activation of the alpha7 nAChR by DMXB-A has been found to have a number of interesting effects on these processes.
Biochemical and Physiological Effects:
Activation of the alpha7 nAChR by DMXB-A has been found to have a number of interesting biochemical and physiological effects. It has been found to enhance cognitive function, reduce inflammation, and reduce pain perception. DMXB-A has also been found to have neuroprotective effects, which may make it useful in treating neurological disorders.
実験室実験の利点と制限
One of the advantages of using DMXB-A in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of using DMXB-A is that it is relatively expensive compared to other compounds that can be used to activate the alpha7 nAChR.
将来の方向性
There are a number of potential future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A in treating neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of DMXB-A as an analgesic or anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of DMXB-A and its effects on various physiological processes.
合成法
The synthesis of DMXB-A involves the reaction of 2,2-dimethylpropanal with thiosemicarbazide to form 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine. This compound is then reacted with 4-phenylbutanoyl chloride to form DMXB-A.
科学的研究の応用
DMXB-A has been found to have a number of potential applications in scientific research. It has been studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease and schizophrenia. DMXB-A has also been found to have potential anti-inflammatory and analgesic properties.
特性
製品名 |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
|---|---|
分子式 |
C17H23N3OS |
分子量 |
317.5 g/mol |
IUPAC名 |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C17H23N3OS/c1-17(2,3)12-15-19-20-16(22-15)18-14(21)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,20,21) |
InChIキー |
KGPOFCIFMNKLFE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B216212.png)

![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B216223.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B216229.png)